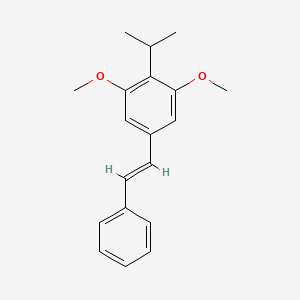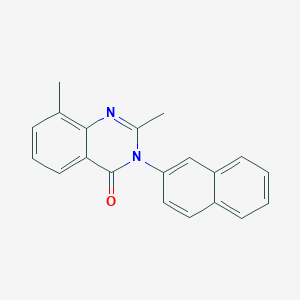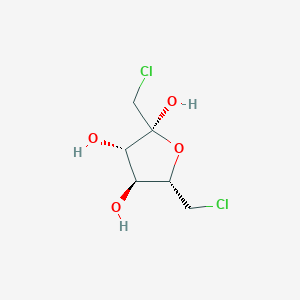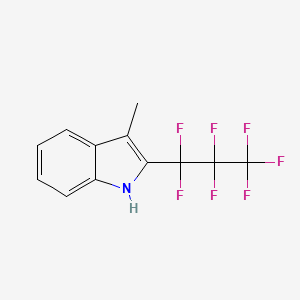
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is an organic compound characterized by the presence of an isopropyl group at the 2-position of the benzene ring, two methoxy groups at the 1- and 3-positions, and a styryl group at the 5-position. This compound is part of the stilbene family, known for its fluorescence and photoisomerization capabilities .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Isopropyl-1,3-Dimethoxy-5-Styrylbenzol beinhaltet typischerweise eine Reihe von organischen Reaktionen, darunter Alkylierungs- und Wittig-Reaktionen, um die Isopropyl- und Styrylgruppen einzuführen, bzw . Die Reaktionsbedingungen erfordern häufig die Verwendung von starken Basen und spezifischen Lösungsmitteln, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden beinhalten, wobei sichergestellt wird, dass die Reaktionen unter kontrollierten Bedingungen durchgeführt werden, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Isopropyl-1,3-Dimethoxy-5-Styrylbenzol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Chinonen oder anderen oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können die Styrylgruppe in eine Ethylgruppe umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern häufig Katalysatoren wie Aluminiumchlorid (AlCl₃) und Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise durch Oxidation Chinone entstehen, während durch Reduktion Ethylderivate gebildet werden.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-1,3-Dimethoxy-5-Styrylbenzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung kann in der Fluoreszenzmikroskopie verwendet werden, um biologische Moleküle zu markieren und zu verfolgen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Isopropyl-1,3-Dimethoxy-5-Styrylbenzol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch sein konjugiertes System. Die Styrylgruppe ermöglicht die Absorption und Emission von Licht, was sie für Fluoreszenzanwendungen nützlich macht. Die Methoxygruppen verbessern die Stabilität und Reaktivität der Verbindung .
Wirkmechanismus
The mechanism of action of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene involves its interaction with molecular targets through its conjugated system. The styryl group allows for the absorption and emission of light, making it useful in fluorescence applications. The methoxy groups enhance the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Stilben: Bekannt für seine Fluoreszenz- und Photoisomerisierungseigenschaften.
2-Isopropyl-1,3-Dimethoxy-5-Phenylvinylbenzol: Ähnliche Struktur, jedoch mit unterschiedlichen Substituenten.
Einzigartigkeit
2-Isopropyl-1,3-Dimethoxy-5-Styrylbenzol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die eine erhöhte chemische Reaktivität und Stabilität verleihen. Seine Fluoreszenzeigenschaften machen es besonders wertvoll für die wissenschaftliche Forschung und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C19H22O2 |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene |
InChI |
InChI=1S/C19H22O2/c1-14(2)19-17(20-3)12-16(13-18(19)21-4)11-10-15-8-6-5-7-9-15/h5-14H,1-4H3/b11-10+ |
InChI-Schlüssel |
FXVZTPXCRKMNJO-ZHACJKMWSA-N |
Isomerische SMILES |
CC(C)C1=C(C=C(C=C1OC)/C=C/C2=CC=CC=C2)OC |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1OC)C=CC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)



![3-[Diheptyl(methyl)silyl]propan-1-amine](/img/structure/B11829685.png)

![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)

![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)

![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)
